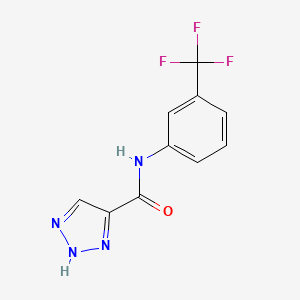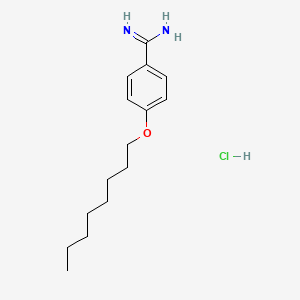![molecular formula C20H16N4O3S2 B2856030 4-(N-methyl-N-phenylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide CAS No. 1330359-18-6](/img/structure/B2856030.png)
4-(N-methyl-N-phenylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(N-methyl-N-phenylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a sulfonamide derivative, and it has been shown to exhibit promising results in various studies.
作用機序
The mechanism of action of 4-(N-methyl-N-phenylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is not fully understood. However, studies have suggested that it inhibits the activity of various enzymes and signaling pathways involved in cancer cell growth and proliferation. It has also been shown to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
4-(N-methyl-N-phenylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including DNA topoisomerase and histone deacetylase. Additionally, it has been shown to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
実験室実験の利点と制限
One of the major advantages of using 4-(N-methyl-N-phenylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide in lab experiments is its potent antitumor activity against various cancer cell lines. Additionally, it exhibits neuroprotective effects and can prevent neuronal damage caused by oxidative stress. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on 4-(N-methyl-N-phenylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide. One area of research is to further investigate its mechanism of action and identify the specific enzymes and signaling pathways that it targets. Another area of research is to explore its potential applications in the treatment of other diseases, such as autoimmune disorders and viral infections. Additionally, further studies are needed to optimize the synthesis method and improve the solubility of this compound for in vivo use.
合成法
The synthesis of 4-(N-methyl-N-phenylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide involves a series of chemical reactions. The starting material for the synthesis is 4-chlorobenzoyl chloride, which is reacted with N-methyl-N-phenylsulfonamide to obtain 4-(N-methyl-N-phenylsulfamoyl)benzoyl chloride. This intermediate product is then reacted with thieno[2,3-d]pyrimidine-4-amine to obtain the final product, 4-(N-methyl-N-phenylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide.
科学的研究の応用
4-(N-methyl-N-phenylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research is cancer treatment. Studies have shown that this compound exhibits potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Another area of research is in the treatment of neurological disorders. Studies have shown that this compound exhibits neuroprotective effects and can prevent neuronal damage caused by oxidative stress. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
特性
IUPAC Name |
4-[methyl(phenyl)sulfamoyl]-N-thieno[2,3-d]pyrimidin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3S2/c1-24(15-5-3-2-4-6-15)29(26,27)16-9-7-14(8-10-16)19(25)23-18-17-11-12-28-20(17)22-13-21-18/h2-13H,1H3,(H,21,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRNBRRMJGPPPMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C4C=CSC4=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N-methyl-N-phenylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



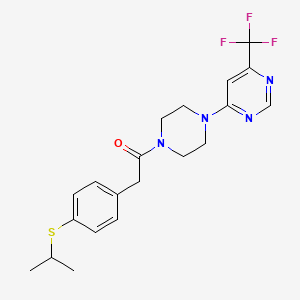
![N-tert-butyl-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2855952.png)

![N-(furan-2-ylmethyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2855957.png)
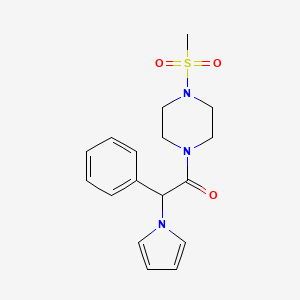
![(E)-ethyl 2-(2-cyano-3-(1-methyl-1H-indol-3-yl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2855961.png)

![4-[2-(methylthio)-4-oxoquinazolin-3(4H)-yl]butanoic acid](/img/structure/B2855965.png)
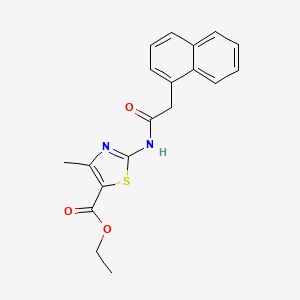
![2-[(2,4-Difluorophenyl)amino]cyclobutan-1-ol](/img/structure/B2855968.png)
